molecular formula C23H25N5O2 B2532490 3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-28-1

3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2532490
M. Wt: 403.486
InChI Key: LERFYGONFJRXGQ-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule that contains several functional groups, including a triazole ring, a benzamide group, and a piperidine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazole derivatives are often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid or its derivatives .


Molecular Structure Analysis

The triazole ring in the molecule is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group, and the piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, form hydrogen bonds, and undergo various substitution and addition reactions .

Future Directions

The development of new triazole derivatives is an active area of research due to their wide range of biological activities. Future work could involve the synthesis of new derivatives and the investigation of their properties and potential applications .

properties

IUPAC Name

3,5-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-12-17(2)14-18(13-16)22(29)24-19-8-10-27(11-9-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-7,12-15,19H,8-11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFYGONFJRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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